molecular formula C12H14ClNO3 B5102835 5-chloro-2-(pentanoylamino)benzoic acid

5-chloro-2-(pentanoylamino)benzoic acid

Cat. No.: B5102835
M. Wt: 255.70 g/mol
InChI Key: JYZQFXGXZTYGRL-UHFFFAOYSA-N
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Description

5-Chloro-2-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5-position and a pentanoylamino group (-NHCOC₄H₉) at the 2-position. Such compounds are often explored in medicinal chemistry as enzyme inhibitors or antimicrobial agents due to their ability to interact with biological targets .

Properties

IUPAC Name

5-chloro-2-(pentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQFXGXZTYGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(pentanoylamino)benzoic acid typically involves the acylation of 5-chloro-2-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-2-(pentanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 5-chloro-2-(pentanoylamino)benzoic acid with similar compounds, emphasizing substituent effects on molecular weight, melting points, and applications:

Compound Name Substituent (2-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications References
This compound Pentanoylamino (-NHCOC₄H₉) C₁₂H₁₄ClNO₃ 255.70 (calculated) N/A Hypothesized antimicrobial activity -
5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid 4-Chlorophenylamino C₁₃H₁₀Cl₂NO₂ 282.13 227–230 Intermediate in antiviral drug synthesis
5-Bromo-2-(phenylamino)benzoic acid Phenylamino C₁₃H₁₀BrNO₂ 292.13 N/A Crystalline structure (P21/n space group)
5-Chloro-2-(phenylthio)benzoic acid Phenylthio (-SPh) C₁₃H₉ClO₂S 264.73 N/A Electrophilic substitution reactivity
5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid Cyclopropylcarbonylamino C₁₁H₁₁ClN₂O₃ 239.66 N/A Lab use as a small-molecule scaffold
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) 2,4-Dichlorophenoxy C₁₂H₇Cl₃O₂ 289.54 54–57 Antimicrobial agent (inhibits enoyl reductase)
Key Observations:
  • Melting Points: Chlorophenylamino analogs (227–230°C) exhibit higher melting points than smaller substituents, suggesting stronger intermolecular forces (e.g., hydrogen bonding) .
  • Biological Activity: Triclosan’s antimicrobial mechanism highlights the role of halogen and ether groups; the pentanoylamino group may similarly target lipid biosynthesis pathways .

Crystallographic and Structural Insights

  • Crystal Packing: The brominated analog (5-bromo-2-(phenylamino)benzoic acid) crystallizes in the monoclinic P21/n space group with hydrogen-bonded dimers (O–H···O and N–H···O interactions) . Similar packing may occur in the pentanoylamino derivative, though the longer aliphatic chain could disrupt symmetry.
  • Hydrogen Bonding: Substituents like sulfonamide () and cyclopropylcarbonylamino groups () form distinct hydrogen-bonding networks, influencing solubility and stability .

Biological Activity

5-Chloro-2-(pentanoylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent and a pentanoylamino group, which contribute to its unique chemical properties. The presence of the pentanoylamino group enhances its hydrophobicity and may influence its interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes involved in inflammatory pathways. For instance, it has been suggested that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins .

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory effects of this compound. In a model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The compound effectively maintained normal body temperature during inflammatory responses, preventing septic shock conditions .

Parameter Control (LPS) This compound
TNF-α (pg/mL)12.00 ± 1.505.70 ± 1.04 (p < 0.001)
IL-1β (pg/mL)4.50 ± 0.502.32 ± 0.28 (p < 0.001)
White Blood Cell CountHighSignificantly reduced
Body Temperature (°C)FluctuatingStable

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • LPS-Induced Inflammation Model : A study conducted on rats showed that the administration of this compound significantly reduced inflammatory responses when compared to controls treated with LPS alone. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .
  • In Silico Studies : Computational analyses have suggested that this compound binds effectively to COX enzymes, enhancing its potential as an anti-inflammatory drug candidate. Molecular docking studies indicated favorable binding affinities, supporting further exploration in drug development .

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